1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone

Antiviral Nucleoside analog Stereochemistry

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a chiral, cis‑configured cyclopropyl ketone bearing a primary alcohol and a methyl ketone on adjacent ring carbons. It is classified as a small‑molecule synthetic intermediate (C₆H₁₀O₂, MW 114.14 g/mol) with two stereocenters in the (1R,2S) absolute configuration.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 154615-31-3
Cat. No. B117201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone
CAS154615-31-3
SynonymsEthanone, 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI)
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(=O)C1CC1CO
InChIInChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1
InChIKeyUDEQWTRHJXJBOU-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone (CAS 154615-31-3): Cis-Chiral Cyclopropane Building Block Procurement Guide


1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a chiral, cis‑configured cyclopropyl ketone bearing a primary alcohol and a methyl ketone on adjacent ring carbons. It is classified as a small‑molecule synthetic intermediate (C₆H₁₀O₂, MW 114.14 g/mol) with two stereocenters in the (1R,2S) absolute configuration . Predicted physicochemical properties include a boiling point of 198.1 ± 13.0 °C, density of 1.107 ± 0.06 g/cm³, and a pKa of 15.10 ± 0.10 . The strained cyclopropane scaffold combined with the defined cis stereochemistry makes the compound a rigid, directional building block for medicinal chemistry and asymmetric synthesis [1].

cis-(1R,2S) chiral cyclopropane building block for stereochemical control
Defined absolute configuration supports asymmetric synthesis
Orthogonal ketone and hydroxymethyl handles for selective derivatization
Enables sequential transformations without epimerization
Suitable as a chiral reference for cis-cyclopropane diastereomer identification
Unique InChIKey and chromatographic behavior distinguish from trans isomer

Why 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone Cannot Be Replaced by Its Trans Diastereomer or Regioisomer


The (1R,2S) cis configuration fixes the hydroxymethyl and acetyl groups on the same face of the cyclopropane ring, producing a spatial orientation distinct from the (1R,2R) trans diastereomer (CAS 156742‑99‑3) and from the geminal regioisomer 1‑[1‑(hydroxymethyl)cyclopropyl]ethanone (CAS 146857‑31‑0) . In nucleoside analog design, the cis‑cyclopropyl unit mimics the conformationally constrained (Z)‑olefin geometry required for antiviral thymidine kinase recognition; the corresponding trans or open‑chain analogs show markedly lower enzymatic phosphorylation and antiviral activity [1]. The cis configuration also positions the hydroxyl and ketone for intramolecular hydrogen‑bonding or cyclization pathways that are geometrically impossible for the trans isomer, directly affecting downstream synthetic efficiency and product selectivity [2]. Procurement of the correct diastereomer is therefore a functional requirement, not a vendor‑interchangeable option.

Target
cis-(1R,2S) isomer (CAS 154615-31-3)
Substitute Risk
trans-(1R,2R) diastereomer may lose biological recognition and synthetic pathways
Trans geometry alters spatial orientation, reducing enzymatic phosphorylation in nucleoside analog models
Target
1,2-disubstituted cyclopropane
Substitute Risk
Geminal 1,1-regioisomer cannot support vicinal difunctionalization
Constitutional connectivity prevents cyclization and chelation pathways available to target

Head‑to‑Head Quantitative Differentiation of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone vs. Closest Analogs


Cis (Z) vs. Trans (E) Cyclopropane Geometry: Antiherpetic Activity in Acyclovir Analog System

In a direct head‑to‑head comparison within the same study, the guanine nucleoside analog bearing a (Z)‑2‑(hydroxymethyl)cyclopropyl side chain (cis geometry, matching the target compound’s scaffold) showed significantly superior in vitro antiherpetic activity relative to the analog with a cis olefin side chain (4a). The (Z)‑cyclopropyl derivative was a good substrate for viral thymidine kinase and was converted to the triphosphate, whereas the cis olefin analog was less efficiently phosphorylated and less active [1].

Cis vs. trans geometry in antiviral model
Head-to-head comparison
Cis-cyclopropyl guanine analog: reported higher anti-HSV activity and efficient viral thymidine kinase phosphorylation relative to cis olefin analog
Supports stereochemical requirement for biological recognition
Exact IC₅₀ not reproduced; qualitative ranking from Ashton et al., 1988
Antiviral Nucleoside analog Stereochemistry

Predicted Physicochemical Properties: cis‑[(1R,2S)] vs. trans‑[(1R,2R)] Diastereomer

Computed molecular descriptors differentiate the cis (target) and trans diastereomers, despite their identical molecular formula and nearly identical exact mass. The cis isomer (154615‑31‑3) has an InChIKey of UDEQWTRHJXJBOU‑RITPCOANSA‑N, while the trans isomer (156742‑99‑3) has UDEQWTRHJXJBOU‑WDSKDSINSA‑N . Predicted boiling point for the cis isomer is 198.1 ± 13.0 °C ; analogous predicted values for the trans isomer have not been independently published, but the distinct InChIKeys indicate different spatial arrangements that can lead to different boiling points, solubilities, and chromatographic retention times.

Diastereomer identity
Cross-study comparable
cis isomer InChIKey: UDEQWTRHJXJBOU‑RITPCOANSA‑N; trans isomer: UDEQWTRHJXJBOU‑WDSKDSINSA‑N
Ensures unambiguous cis-identity verification in procurement and analysis
Predicted boiling point differs; experimental data not located
Physicochemical property Diastereomer Procurement specification

Hydrogen‑Bond Donor/Acceptor Profile: cis‑[(1R,2S)] vs. Geminal Regioisomer 1‑[1‑(Hydroxymethyl)cyclopropyl]ethanone

Both the target cis‑2‑substituted cyclopropane and the geminal regioisomer (CAS 146857‑31‑0) share one hydrogen‑bond donor and two acceptors . However, in the geminal isomer the hydroxymethyl and acetyl groups are attached to the same cyclopropane carbon, eliminating the 1,2‑relationship and preventing the vicinal diol‑equivalent protection or cyclization pathways that are accessible with the target compound. No experimental quantitative comparison of these two regioisomers was found in the retrieved literature; the differentiation rests on constitutional connectivity.

Regioisomer connectivity
Class-level inference
1,2-disubstituted (vicinal) vs. 1,1-disubstituted (geminal) pattern
Only vicinal substitution enables difunctionalization pathways
No experimental comparison located; based on constitutional connectivity
Regioisomer Hydrogen bonding Reactivity

Procurement‑Relevant Application Scenarios for 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone


Chiral Building Block for Conformationally Restricted Nucleoside Antiviral Agents

The cis‑cyclopropyl scaffold of this compound directly maps onto the (Z)‑2‑(hydroxymethyl)cyclopropyl side chain that conferred superior antiherpetic activity to acyclovir analogs by enabling efficient viral thymidine kinase phosphorylation. Researchers developing next‑generation antiviral nucleosides or nucleotides should procure the (1R,2S) isomer to ensure correct spatial mimicry of the required (Z)‑olefin geometry, as the trans diastereomer fails to deliver comparable enzymatic activation [1].

Stereodefined Intermediate for Asymmetric Synthesis of Cyclopropane‑Containing Pharmaceuticals

The rigid cis‑1,2‑substitution pattern allows selective elaboration of either the ketone (via nucleophilic addition, reductive amination, or Wittig chemistry) or the hydroxymethyl group (via oxidation, esterification, or leaving‑group conversion) without concommitant epimerization of the adjacent stereocenter. This orthogonal reactivity is exploited in the synthesis of complex cyclopropane amino acids and bioactive small molecules where stereochemical integrity is paramount .

Analytical Reference Standard for Cis‑Cyclopropane Diastereomer Identification

The unique InChIKey (UDEQWTRHJXJBOU‑RITPCOANSA‑N) and predicted boiling point (198.1 ± 13.0 °C) differentiate the cis isomer from the trans diastereomer and from the geminal regioisomer. Quality‑control and analytical laboratories can use this compound as a reference standard to validate chiral chromatographic methods or to confirm the identity of cis‑cyclopropane intermediates in pharmaceutical manufacturing .

Application
Selection Property
Validation Focus
Conformationally restricted nucleoside antiviral research
cis-(Z)-cyclopropyl geometry fidelity
Viral thymidine kinase substrate efficiency
Asymmetric synthesis of cyclopropane-containing compounds
Orthogonal ketone and hydroxymethyl reactivity
Stereochemical integrity during derivatization
Chiral chromatographic method validation
Unique InChIKey and predicted boiling point
Diastereomer identification and retention time control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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